molecular formula C11H12BrClN4O B15059444 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine

4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine

Cat. No.: B15059444
M. Wt: 331.59 g/mol
InChI Key: HJRORMLFDOYZDM-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine is a heterocyclic compound that features a unique imidazo[1,2-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through condensation reactions involving appropriate diamines and diketones.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a base.

    Morpholine substitution: Finally, the morpholine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization reactions: The imidazo[1,2-A]pyrazine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chloromethyl groups.

Scientific Research Applications

4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound can be used as a probe to study various biological processes.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Material Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-(4-morpholinyl)imidazo[1,2-A]pyrazine-2-carbonitrile
  • 6-Bromo-N-(2-chloro-4-methylphenyl)imidazo[1,2-A]pyrazin-8-amine

Uniqueness

4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C11H12BrClN4O

Molecular Weight

331.59 g/mol

IUPAC Name

4-[6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazin-8-yl]morpholine

InChI

InChI=1S/C11H12BrClN4O/c12-9-7-17-6-8(5-13)14-10(17)11(15-9)16-1-3-18-4-2-16/h6-7H,1-5H2

InChI Key

HJRORMLFDOYZDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CN3C2=NC(=C3)CCl)Br

Origin of Product

United States

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